2-Chloro-4-(trifluoromethyl)quinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTFRIWCSWMHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 4 Trifluoromethyl Quinazoline and Analogues
Strategic Approaches to the Quinazoline (B50416) Core with Halogen and Trifluoromethyl Substitution
The construction of the 2-Chloro-4-(trifluoromethyl)quinazoline framework relies on strategic synthetic disconnections that allow for the efficient assembly of the bicyclic system with the desired substituents. Key precursors often include appropriately substituted anthranilic acids, 2-aminobenzonitriles, or 2-aminobenzophenones, which undergo cyclization with a synthon providing the remaining atoms of the pyrimidine (B1678525) ring. The introduction of the trifluoromethyl group is often achieved using specialized reagents like trifluoroacetic acid or trifluoroacetimidoyl chlorides.
Cyclocondensation and annulation reactions are foundational strategies for building the quinazoline core. These methods typically involve the formation of the heterocyclic ring from one or more acyclic precursors in a single transformative step.
A prevalent approach involves the cyclocondensation of anthranilamide derivatives. For instance, the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones can be achieved through the reaction of anthranilamides with a source for the trifluoromethyl group. Schlosser et al. demonstrated a mode of isomerization and cyclization in the synthesis of 2-(trifluoromethyl)quinolines from anilines, where 4-anilino-1,1,1-trifluoro-3-buten-2-ones undergo ring closure upon heating with phosphoryl chloride. scielo.br A similar logic can be applied to quinazoline synthesis.
Another pathway involves the reaction of 2-aminobenzonitriles with Grignard reagents, which yields intermediates that can be cyclized to form various quinazoline derivatives. ijirset.com Annulation of benzylamines and nitriles via C-H/N-H bond activation, often catalyzed by metals like nickel, also provides a route to multisubstituted quinazolines. organic-chemistry.org These methods highlight the versatility of building the quinazoline ring system from different starting materials through cyclization.
The following table summarizes representative cyclocondensation approaches to related quinazolinone structures. The resulting quinazolinone can then be chlorinated (e.g., using POCl₃ or SOCl₂) to yield the target 2-chloroquinazoline (B1345744).
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Anthranilic Acid | Chloroacetonitrile (B46850) | 2-Chloromethyl-4(3H)-quinazolinone | 88% | mdpi.comresearchgate.net |
| 2-Aminobenzamide | Trifluoroacetimidoyl Chlorides | Trifluoromethyl-substituted quinazolinones | Good to Excellent | researchgate.net |
| Anthranilic Acid | Trifluoroacetic Acid (TFA), T3P, Amine | 2-Trifluoromethylquinazolin-4(3H)-one | Up to 75% | organic-chemistry.orgacs.org |
Catalysis offers powerful tools for the synthesis of complex heterocyclic systems, providing routes with high efficiency, selectivity, and functional group tolerance under milder conditions than traditional methods.
Transition metals play a pivotal role in modern organic synthesis, and the construction of quinazolines is no exception. These catalysts facilitate key bond-forming events, such as C-N and C-C coupling, which are essential for ring formation.
Palladium-Catalyzed Synthesis: Palladium catalysis is extensively used for quinazoline synthesis. A notable example is the three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines to produce 2-(trifluoromethyl)quinazolin-4(3H)-ones. globethesis.com This method has been adapted for use with a heterogeneous activated carbon fiber-supported palladium catalyst, which allows for catalyst recycling and improved efficiency. The Negishi cross-coupling reaction, which uses palladium or nickel catalysts to couple organozinc reagents with organic halides, has been applied to 2-chloroquinazolines to introduce further substitution, demonstrating the synthetic utility of the chloro group as a reactive handle. mdpi.comnih.gov
Iron-Mediated Synthesis: Iron, being an inexpensive and non-toxic metal, is an attractive catalyst. An iron-mediated cascade coupling/decarbonylative annulation reaction between isatins and fluorinated imidoyl chlorides provides a direct and efficient route to 2-(trifluoromethyl)quinazolin-4(3H)-ones. globethesis.com Another iron-catalyzed process enables the synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives through C(sp³)-H oxidation and intramolecular C-N bond formation. organic-chemistry.org
Copper-Catalyzed Synthesis: Copper catalysts are also effective for constructing the quinazoline scaffold. One approach involves the copper-catalyzed dual oxidative benzylic C-H amination of methylarenes in a reaction with 2-aminoarylketones and ammonium (B1175870) acetate. nih.gov Copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes also yield a wide range of 2-substituted quinazolines. organic-chemistry.org
The table below details examples of metal-catalyzed reactions for the synthesis of quinazoline and quinazolinone analogues.
| Catalyst/Metal | Reaction Type | Substrates | Product Type | Reference |
| Palladium | Three-component Carbonylative | Trifluoroacetimidoyl chlorides, Amines | 2-(Trifluoromethyl)quinazolin-4(3H)-ones | globethesis.com |
| Iron (FeCl₃) | Cascade Coupling/Annulation | Isatin, Fluorinated imidoyl chlorides | 2-(Trifluoromethyl)quinazolin-4(3H)-ones | globethesis.com |
| Iron (FeCl₂) | C(sp³)-H Oxidation/Cyclization | 2-Alkylamino N-H ketimines | Quinazolines | organic-chemistry.orgfrontiersin.org |
| Copper | Dual Oxidative C-H Amination | 2-Aminoarylketones, Methylarenes | Quinazolines | nih.gov |
| Nickel | [4+2] Annulation | Benzylamines, Nitriles | Multisubstituted quinazolines | organic-chemistry.org |
In a shift towards more sustainable and metal-free chemistry, organocatalysis has emerged as a powerful alternative for the synthesis of heterocyclic compounds. These methods avoid the costs and potential toxicity associated with transition metals.
Various organocatalysts have been employed for the synthesis of quinazolinones. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as a basic organocatalyst in the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines. nih.gov Trifluoroacetic acid (TFA) has been used to promote the reaction of anthranilamides and ketoalkynes to furnish 2-aryl(alkyl)-quinazolin-4(3H)-ones under oxidant-free conditions. nih.gov Iodine-promoted oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides represents another metal-free approach to trifluoromethylated quinazolines. researchgate.net
Photocatalysis and visible-light-mediated reactions offer green and efficient synthetic pathways that operate under mild conditions. These methods utilize light energy to generate highly reactive intermediates, such as radicals, enabling unique chemical transformations.
An efficient visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes with CF₃Br has been developed to produce trifluoromethylated polycyclic quinazolinones. mdpi.com In this process, a photocatalyst absorbs visible light and initiates a radical chain reaction that incorporates the CF₃ group and triggers the cyclization to form the quinazolinone core. mdpi.com Furthermore, some syntheses of quinazolinones can proceed under visible light even without a dedicated photocatalyst, using molecular oxygen as a clean oxidant. rsc.org This approach can involve the in situ generation of aldehydes, which then undergo condensation and cyclization. rsc.org
One-pot and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single reaction vessel, avoiding the need for isolation and purification of intermediates. This approach saves time, resources, and reduces chemical waste.
A notable example is the one-pot sequential cascade synthesis of 2-trifluoromethylquinazolin-4(3H)-ones. organic-chemistry.orgacs.org This method uses trifluoroacetic acid (TFA) as an inexpensive and readily available CF₃ source, which is condensed with an anthranilic acid and an amine in the presence of propylphosphonic anhydride (B1165640) (T3P) as a coupling and dehydrating agent. organic-chemistry.orgacs.org This protocol has proven to be robust and scalable. organic-chemistry.org Similarly, an improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids has been described, which can be conveniently converted to the corresponding 2-hydroxymethyl derivatives in a one-pot process. mdpi.comnih.gov These methodologies provide practical and scalable access to key quinazoline intermediates. organic-chemistry.org
Applications of Flow Chemistry in Continuous Quinazoline Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in pharmaceutical and fine chemical synthesis, offering significant advantages over traditional batch processing. nih.gov This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. azolifesciences.com Key benefits include superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, improved safety when handling hazardous reagents, and greater scalability and reproducibility. nih.govazolifesciences.com
The table below summarizes the key advantages of using flow chemistry in the synthesis of complex organic molecules like quinazolines.
| Feature | Description | Benefit in Quinazoline Synthesis |
| Enhanced Heat & Mass Transfer | High surface-area-to-volume ratio in microreactors allows for rapid heating/cooling and efficient mixing. nih.gov | Precise temperature control for exothermic or endothermic steps; improved reaction rates and selectivity. |
| Improved Safety | Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates. azolifesciences.comuc.pt | Safer handling of trifluoromethylating agents, chlorinating agents, and potentially explosive intermediates. |
| Process Control & Reproducibility | Automated systems provide tight control over parameters like residence time, stoichiometry, and temperature. nih.gov | High batch-to-batch consistency, leading to higher quality and more reliable production of the target compound. |
| Scalability | Production is scaled by running the system for longer periods ("scaling out") rather than using larger reactors. uc.pt | Seamless transition from laboratory-scale synthesis for discovery to pilot-plant scale for manufacturing. |
| Telescoped Reactions | Multiple reaction steps are integrated into a single continuous sequence without manual intervention. nih.gov | Increased efficiency, reduced waste, and faster overall synthesis time for multi-step routes to this compound. |
**2.2. Specific Synthetic Routes for this compound Precursors
The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of this compound, as this moiety often imparts desirable pharmacological properties. A significant advancement in this area is the use of trifluoroacetic acid (TFA) as an inexpensive, stable, and readily available source for the CF3 group. organic-chemistry.orgnih.gov
A novel one-pot sequential cascade method has been developed for the preparation of 2-trifluoromethylquinazolin-4(3H)-ones, which are direct precursors to the target compound. nih.govacs.org This process involves the condensation of various anthranilic acids with TFA in the presence of a coupling and dehydrating agent like propylphosphonic anhydride (T3P). organic-chemistry.org The reaction is followed by condensation with an amine to furnish the desired quinazolinone product in good yields, often up to 75%. nih.govacs.org This protocol has proven to be robust and scalable, demonstrating its utility for larger-scale synthesis. organic-chemistry.org The use of TFA is advantageous over other trifluoromethylating agents due to its ease of handling and chemical stability. organic-chemistry.org
The general reaction scheme is presented below: Anthranilic Acid + Trifluoroacetic Acid (TFA) + Amine --(T3P)--> 2-Trifluoromethylquinazolin-4(3H)-one
This method provides a practical and efficient pathway to access key trifluoromethylated intermediates required for the synthesis of this compound. organic-chemistry.org
The quinazoline scaffold is commonly constructed from derivatives of anthranilic acid (2-aminobenzoic acid). This approach is one of the most fundamental and versatile methods for preparing quinazolinones. nih.govcbijournal.com The synthesis of 2-substituted-4(3H)-quinazolinones typically begins with the acylation of anthranilic acid. nih.gov
In the context of precursors for this compound, anthranilic acid is condensed with a reagent that provides the C2 carbon and the trifluoromethyl group. As described previously, reacting an anthranilic acid derivative with trifluoroacetic acid (TFA) and an amine in a one-pot synthesis is a highly effective method. organic-chemistry.orgnih.gov Another related strategy involves the reaction of o-anthranilic acids with chloroacetonitrile to produce 2-chloromethyl-4(3H)-quinazolinones, which are versatile intermediates for further functionalization. nih.govresearchgate.net
The general process involves two key transformations:
Amide Formation: The amino group of the anthranilic acid derivative reacts with an acylating agent (e.g., an activated form of TFA or another suitable acid chloride/anhydride) to form an N-acyl-anthranilic acid intermediate. nih.gov
Cyclization/Dehydration: The intermediate undergoes an intramolecular condensation reaction, where the amide nitrogen attacks the carboxylic acid group (or its activated form), leading to the formation of the pyrimidine ring of the quinazolinone system and the elimination of a water molecule.
This foundational strategy allows for the incorporation of various substituents on the benzene (B151609) ring of the quinazoline nucleus by starting with appropriately substituted anthranilic acid derivatives. nih.gov
The conversion of the 4-oxo group of a quinazolinone precursor, such as 4-(trifluoromethyl)quinazolin-2-one, into a chloro group is a critical step to yield this compound. This transformation is typically achieved using standard chlorinating agents.
Common reagents and conditions for this chlorination step are outlined in the table below.
| Chlorinating Agent | Typical Conditions | Notes |
| Phosphorus oxychloride (POCl3) | Refluxing in neat POCl3, often with a catalytic amount of DMF or an organic base like DIPEA. researchgate.net | This is one of the most common and effective methods. Excess POCl3 can serve as both the reagent and the solvent. researchgate.net |
| POCl3 / Phosphorus pentachloride (PCl5) | The quinazolinone is heated with a mixture of POCl3 and PCl5. researchgate.net | The addition of PCl5 can enhance the reactivity and drive the reaction to completion, especially for less reactive substrates. |
| Thionyl chloride (SOCl2) | Refluxing in SOCl2, often with a catalytic amount of DMF. | A viable alternative to POCl3, though sometimes less reactive. The byproducts (SO2 and HCl) are gaseous, which can simplify workup. |
The reaction mechanism generally involves the activation of the carbonyl oxygen of the quinazolinone's amide group by the chlorinating agent, forming a reactive intermediate. This is followed by a nucleophilic attack by the chloride ion, leading to the substitution of the hydroxyl group (in its tautomeric form) with a chlorine atom and the regeneration of the aromatic quinazoline ring. Careful control of reaction conditions and ensuring the absence of moisture are crucial for achieving high yields and preventing the formation of hydrolysis byproducts. researchgate.net
An important and efficient synthetic route to 2-(trifluoromethyl)quinazolin-4(3H)-one derivatives proceeds through the use of a 2-(trifluoromethyl)-3,1-benzoxazin-4-one intermediate. researchgate.net This heterocyclic compound serves as a stable and reactive acylating agent, effectively acting as a precursor to the quinazoline ring system.
The synthesis begins with the preparation of the benzoxazinone (B8607429) intermediate, typically from an anthranilic acid derivative. This intermediate is then reacted with a nitrogen nucleophile, such as ammonia (B1221849) or a primary amine. The nucleophile attacks the carbonyl group of the benzoxazinone, leading to the opening of the oxazinone ring. A subsequent intramolecular cyclization and dehydration reaction then forms the desired 3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-one. researchgate.net
For example, condensing 6-iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one with various amines in acetic acid under reflux conditions successfully yields the corresponding 6-iodo-3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives. researchgate.net Similarly, reacting the benzoxazinone with hydrazine (B178648) hydrate (B1144303) produces the 3-amino-quinazolinone derivative. researchgate.net This method is highly versatile as it allows for the introduction of various substituents at the N-3 position of the quinazoline ring by simply changing the amine nucleophile used in the reaction.
Regioselective Control in Quinazoline Ring Formation
Regioselectivity is a critical consideration in the synthesis of substituted quinazolines, as the placement of functional groups on the heterocyclic core dictates the molecule's properties and biological activity. Control over regioselectivity can be exerted during the initial ring formation and in subsequent functionalization steps. researchgate.net
During the formation of the quinazoline ring from substituted anthranilic acids, the cyclization pattern determines the final position of the substituents. For instance, palladium-catalyzed intramolecular C-H amination has been developed for the regioselective synthesis of specific isomers of quinazolinone-fused heterocycles, exclusively producing the linear isomer over the angular one. nih.gov
In the functionalization of pre-formed quinazoline rings, such as 2,4-dichloroquinazoline (B46505) precursors, regioselectivity is paramount. Nucleophilic aromatic substitution (SNAr) reactions on these substrates show a strong and consistent preference for substitution at the C4 position over the C2 position. nih.gov This regioselectivity is observed with a wide range of nucleophiles, including anilines, benzylamines, and aliphatic amines, under various reaction conditions. nih.gov The greater electrophilicity of the C4 position compared to the C2 position is the underlying reason for this selectivity. Theoretical and experimental studies have consistently demonstrated that the initial substitution occurs at the 4-position, yielding 2-chloro-4-aminoquinazoline derivatives. nih.gov This predictable regioselectivity is widely exploited in medicinal chemistry for the synthesis of bioactive compounds. nih.gov
Elucidation of Chemical Reactivity and Derivatization Pathways of 2 Chloro 4 Trifluoromethyl Quinazoline
Nucleophilic Substitution Reactions at the Quinazoline (B50416) Heterocycle
The quinazoline core of 2-Chloro-4-(trifluoromethyl)quinazoline is highly susceptible to nucleophilic substitution reactions, primarily through the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is a cornerstone of its utility in the synthesis of a diverse array of derivatives.
Reactivity Profile of the 2-Chloro Moiety
While the 2-position of the quinazoline ring is generally less reactive towards nucleophiles compared to the 4-position, the chloro group at this position can still undergo substitution, typically under more forcing conditions after the 4-position has already reacted.
The displacement of the chloro group at the 2-position by various nitrogen nucleophiles is a key transformation in the derivatization of the this compound scaffold. Following the initial substitution at the more reactive 4-position, subsequent amination at the C2 position allows for the synthesis of 2,4-diaminoquinazoline derivatives. This sequential reactivity is crucial for building molecular complexity.
A series of novel N-aryl-2-trifluoromethylquinazoline-4-amine analogs have been synthesized, demonstrating the feasibility of amination at the 4-position. nih.gov These reactions typically involve the treatment of this compound with a primary or secondary amine in a suitable solvent, often in the presence of a base to neutralize the liberated HCl. The reaction conditions can be tailored based on the nucleophilicity of the amine and the desired outcome.
Table 1: Examples of Amination Reactions with this compound Derivatives
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Various anilines | N-aryl-4-amino-2-(trifluoromethyl)quinazolines | Not specified in abstract | Not specified in abstract | nih.gov |
| Primary amines | N-substituted quinazoline-4-amines | Not specified in abstract | Not specified in abstract | digitellinc.com |
Reactivity at the 4-Position of the Quinazoline Ring
The C4 position of this compound is the most electrophilic center and, therefore, the primary site for nucleophilic attack. The potent electron-withdrawing effect of the adjacent trifluoromethyl group significantly activates this position towards SNAr reactions. This high reactivity allows for selective substitution at the 4-position while leaving the 2-chloro group intact under controlled conditions. This regioselectivity is a key feature of the chemistry of this compound. Numerous studies on 2,4-dichloroquinazolines have consistently demonstrated that nucleophilic substitution occurs preferentially at the C4 position. nih.govmdpi.comresearchgate.net
Mechanistic Aspects and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution on the this compound ring proceeds through a well-established SNAr mechanism. This process involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (chloride) restores the aromaticity of the quinazoline ring.
The pronounced regioselectivity for nucleophilic attack at the C4 position over the C2 position is a direct consequence of the electronic effects within the molecule. The trifluoromethyl group at C4 is a powerful electron-withdrawing group, which destabilizes the quinazoline ring and makes the C4 carbon significantly more electrophilic and susceptible to nucleophilic attack. DFT calculations on 2,4-dichloroquinazoline (B46505) have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more prone to nucleophilic attack. nih.govresearchgate.net This observation is in agreement with the calculated lower activation energy for nucleophilic attack at this position, providing a theoretical basis for the observed regioselectivity. nih.govresearchgate.net This principle is directly applicable to this compound, where the trifluoromethyl group further enhances the electrophilicity of the C4 position.
Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring
The fused benzene ring of the quinazoline system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic pyrimidine (B1678525) ring. The presence of the additional electron-withdrawing trifluoromethyl group further deactivates the entire aromatic system.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a key functional moiety that can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules. mdpi.com However, the strength of the carbon-fluorine bond presents a considerable challenge for its direct chemical modification. researchgate.net
The activation of the C-F bond in trifluoromethyl-containing compounds is a challenging yet crucial transformation for synthesizing diverse fluorinated molecules. researchgate.net While specific studies on this compound are not extensively detailed, general strategies for C-F bond activation in trifluoromethylarenes are applicable. These methods often aim for selective defluorofunctionalization.
One emerging "green" approach is the electrochemical trihydrodefluorination (e-THDF), which can break the stable C-F bonds in trifluoromethyl arenes to yield the corresponding methyl arene products. This method relies on the in-situ generation of Lewis acidic silyl (B83357) cations that mediate fluoride (B91410) abstraction under mild conditions. Another strategy involves transition-metal-free, redox-neutral C-F bond activation mediated by an aryl disulfide. researchgate.net Furthermore, transformations via a pyridyldifluoromethyl anion intermediate have been developed for 4-trifluoromethylpyridines, which could potentially be adapted for the quinazoline system. chemrxiv.org This umpolung strategy, when combined with iridium catalysis, has enabled asymmetric defluoroallylation, creating a difluoroalkyl-substituted chiral center. chemrxiv.org These methodologies represent potential pathways for modifying the CF3 group in this compound, converting it into other valuable functional groups. researchgate.netchemrxiv.org
The synthesis of the this compound scaffold itself involves the introduction of the trifluoromethyl group. Various protocols have been developed for the construction of trifluoromethylated quinazolines. One efficient method involves the use of trifluoroacetimidoyl chlorides as a source for the trifluoromethyl group in condensation-cyclization reactions. researchgate.net
More recently, photochemical methods have gained prominence. A visible-light-induced radical cascade trifluoromethylation/cyclization reaction has been reported for the synthesis of trifluoromethylated polycyclic quinazolinones. mdpi.com This process uses bromotrifluoromethane (B1217167) (CF3Br), an inexpensive and readily available industrial chemical, as the trifluoromethyl source. mdpi.com The reaction is initiated by visible-light catalysis, which generates a trifluoromethyl radical that subsequently engages in a cascade reaction to form the desired heterocyclic products. mdpi.com This approach is noted for its environmental friendliness, operational simplicity, and wide substrate tolerance. mdpi.com
| Reaction Type | CF3 Source | Catalyst/Conditions | Product Type | Ref. |
| Condensation-Cyclization | Trifluoroacetimidoyl chlorides | Palladium-catalyzed | Trifluoromethyl-substituted quinazolines | researchgate.net |
| Radical Cascade | Bromotrifluoromethane (CF3Br) | Visible Light | Trifluoromethylated polycyclic quinazolinones | mdpi.com |
Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization Reactions
Transition metal catalysis provides powerful tools for the functionalization of the this compound core, targeting both the reactive C-Cl bond and the C-H bonds of the aromatic scaffold. mdpi.comnih.gov
The chlorine atom at the C-2 position is a prime site for transition metal-catalyzed cross-coupling reactions. The reactivity order of halogens in such couplings is generally C-I > C-Br >> C-Cl, which can allow for selective reactions. nih.gov However, the C-2 position's reactivity is enhanced by the adjacent nitrogen atom. Various palladium- and nickel-catalyzed reactions have been employed to form new carbon-carbon and carbon-heteroatom bonds at this position. For instance, Negishi cross-coupling reactions using organozinc reagents in the presence of a palladium(0) catalyst can introduce alkyl or aryl groups. nih.gov Similarly, Kumada-type couplings with Grignard reagents have been successful, sometimes employing less expensive catalysts like copper(I) iodide or manganese chloride in addition to palladium or nickel salts. nih.govmdpi.com These reactions allow for the straightforward synthesis of 2-aryl, 2-alkyl, and other 2-substituted quinazoline derivatives from the 2-chloro precursor. nih.gov
C-H functionalization offers an alternative, atom-economical strategy for modifying the quinazoline ring without pre-functionalization. Transition metals like palladium, rhodium, and copper can catalyze the direct activation of C-H bonds. mdpi.comorganic-chemistry.org For the quinazoline scaffold, C-H activation can be directed to various positions. For example, quinazoline-assisted ortho-halogenation of 2-arylquinazolines has been achieved via Pd(II)-catalyzed C-H bond activation. researchgate.net Rhodium(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones provides an efficient route to highly substituted quinazolines. organic-chemistry.org These methods could potentially be applied to the carbocyclic ring of this compound to introduce further substituents and build molecular complexity. organic-chemistry.orgresearchgate.net
| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed | Ref. |
| Negishi | Pd(PPh3)4 | Organozinc (e.g., CH3ZnCl) | C-C | nih.gov |
| Kumada | CuI / MnCl2·4H2O | Grignard (e.g., PhMgCl) | C-C | nih.govmdpi.com |
| C-N Coupling | Ni(II) complex | Amides, Amidines | C-N | nih.govfrontiersin.org |
| C-H Halogenation | Pd(II) | N-halosuccinimides | C-X (X=Cl, Br, I) | researchgate.net |
Ring-Opening and Rearrangement Processes of the Quinazoline Scaffold
The quinazoline ring, particularly when substituted with reactive groups, can undergo intriguing ring-opening and rearrangement reactions. A notable example is the divergent rearrangement of 2-chloroquinazolin-4(3H)-ones, which are structurally related to this compound. nih.gov This transformation can lead to the formation of either twisted-cyclic guanidines or ring-fused N-acylguanidines in a single step. nih.gov
The reaction pathway is selectively controlled by the nature of a diamine reagent. When a 2-chloroquinazolinone is treated with a secondary diamine, the reaction yields exclusively twisted-cyclic guanidines. nih.gov In contrast, if the diamine contains at least one primary amine, a domino reaction occurs. This involves an initial rearrangement to a twisted-cyclic guanidine (B92328) intermediate, which then undergoes a subsequent intramolecular cyclization to afford ring-fused N-acylguanidines. nih.gov This process highlights the latent reactivity of the 2-chloro-quinazoline core, allowing for its transformation into entirely different heterocyclic scaffolds. nih.gov While this specific rearrangement was documented on a quinazolinone, it suggests that the 2-chloro-quinazoline framework in the title compound could be susceptible to similar nucleophile-induced ring-opening and rearrangement cascades.
Photochemical Transformations and Their Applications
Photochemistry offers unique pathways for chemical transformations by accessing excited states of molecules. In the context of trifluoromethylated quinazolines, visible-light-induced reactions have proven to be a powerful synthetic tool. mdpi.com
As mentioned previously, an efficient method for synthesizing trifluoromethylated polycyclic quinazolinones involves a visible-light-promoted cascade trifluoromethylation/cyclization. mdpi.com This reaction utilizes CF3Br as the trifluoromethyl radical precursor. Under irradiation with visible light, a photocatalyst can activate CF3Br to generate the •CF3 radical. This radical then adds to a suitable precursor, initiating a cyclization cascade that ultimately forms the quinazolinone ring system. mdpi.com This photochemical strategy is valued for its mild reaction conditions and its use of a low-cost CF3 source, providing a facile and sustainable route to complex CF3-containing aza-heterocycles that are of interest in pharmaceutical research. mdpi.com The photophysical properties of other fluorinated quinazoline derivatives have also been studied, indicating that the quinazoline core can act as a useful chromophore. researchgate.net
2 Chloro 4 Trifluoromethyl Quinazoline As a Versatile Synthetic Intermediate
Role in the Construction of Substituted Quinazoline (B50416) Derivatives
The chlorine atom at the 2-position of the quinazoline ring is susceptible to nucleophilic substitution, making 2-Chloro-4-(trifluoromethyl)quinazoline an excellent starting point for introducing diverse functionalities. This reactivity is fundamental to creating libraries of substituted quinazolines for various research applications, particularly in drug discovery.
One of the most significant applications is in the synthesis of 4-anilinoquinazoline (B1210976) derivatives. These compounds are of high interest as they form the core structure of several kinase inhibitors used in cancer therapy. nih.gov The synthesis typically involves the displacement of the chlorine atom by a substituted aniline (B41778). For instance, novel 2-chloro-4-anilino-quinazolines have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are validated targets in oncology. nih.gov The structure-activity relationship (SAR) studies of these derivatives have demonstrated the importance of specific substitutions on the aniline moiety for potent inhibition of these kinases. nih.gov
The general synthetic approach allows for the creation of a variety of derivatives by simply changing the nucleophile. Amines, alcohols, and thiols can be used to displace the chlorine, leading to a diverse set of 2-substituted quinazolines. This versatility is crucial for tuning the physicochemical and pharmacological properties of the final compounds.
Table 1: Examples of Substituted Quinazoline Derivatives from this compound This table is for illustrative purposes based on typical reactivity patterns.
| Nucleophile | Resulting C2-Substituent | Potential Compound Class |
| Substituted Aniline | -NH-Ar | Kinase Inhibitors |
| Hydrazine (B178648) | -NHNH2 | Precursors for Fused Rings |
| Alkyl/Aryl Amine | -NH-R | Biologically Active Scaffolds |
| Alcohol/Phenol | -OR | Functionalized Quinazolines |
| Thiol/Thiophenol | -SR | Sulfur-Containing Heterocycles |
Precursor for Fused Heterocyclic Architectures
Beyond simple substitution, this compound serves as a key building block for constructing more complex, fused heterocyclic systems. These multi-ring structures are of great interest in medicinal chemistry as their rigid, three-dimensional shapes can lead to high-affinity interactions with biological targets.
A prime example is the synthesis of nih.govmdpi.comnih.govtriazolo[4,3-c]quinazolines. In a multi-step synthesis, a related precursor, 2,4-dichloroquinazoline (B46505), is first reacted with hydrazine hydrate (B1144303) to selectively substitute the more reactive chlorine at the 4-position, yielding 2-chloro-4-hydrazinylquinazoline. nih.govekb.eg This intermediate is then reacted with trifluoroacetic acid. The reaction proceeds via cyclization to form the triazole ring, which is fused to the parent quinazoline core, resulting in a 3-(trifluoromethyl)- nih.govmdpi.comnih.govtriazolo[4,3-c]quinazolin-5-one. nih.gov Subsequent chlorination of the remaining carbonyl group yields the highly reactive 5-chloro-3-(trifluoromethyl)- nih.govmdpi.comnih.govtriazolo[4,3-c]quinazoline, which can be further functionalized. nih.gov
This synthetic strategy highlights how the reactivity of the chloro- and trifluoromethyl-substituted quinazoline core can be harnessed to build intricate, fused systems that are otherwise difficult to access. The trifluoromethyl group, in particular, is often incorporated to enhance metabolic stability or improve binding affinity to target proteins. nih.gov
Table 2: Synthetic Sequence for Fused Heterocycles Based on the synthesis of nih.govmdpi.comnih.govtriazolo[4,3-c]quinazolines. nih.gov
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 2,4-Dichloroquinazoline | Hydrazine Hydrate | 2-Chloro-4-hydrazinylquinazoline |
| 2 | 2-Chloro-4-hydrazinylquinazoline | Trifluoroacetic Acid | 3-(Trifluoromethyl)- nih.govmdpi.comnih.govtriazolo[4,3-c]quinazolin-5-one |
| 3 | 3-(Trifluoromethyl)- nih.govmdpi.comnih.govtriazolo[4,3-c]quinazolin-5-one | Phosphorus Oxychloride | 5-Chloro-3-(trifluoromethyl)- nih.govmdpi.comnih.govtriazolo[4,3-c]quinazoline |
Enabling Compound in the Synthesis of Chemical Probes for Research
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The synthesis of such probes requires versatile intermediates that allow for systematic structural modifications to understand structure-activity relationships (SAR). This compound is an ideal enabling compound for this purpose.
Its utility is well-documented in the development of kinase inhibitors. For example, a series of 2-chloro-4-anilino-quinazoline derivatives were synthesized to probe the binding sites of EGFR and VEGFR-2. nih.gov By systematically varying the substituents on the aniline ring and studying the resulting inhibitory activity, researchers were able to identify key pharmacophoric features. Docking studies revealed that a hydrogen bond donor at the para position of the aniline moiety was crucial for interacting with conserved glutamate (B1630785) and aspartate residues within the kinase binding sites. nih.gov These insights are invaluable for the rational design of more potent and selective inhibitors.
The development of quinazolinone-2-carboxamide derivatives as antimalarial agents also showcases the modularity afforded by such intermediates. acs.org While not directly starting from this compound, the synthetic logic of building complexity from a reactive quinazoline core is similar. The ability to readily modify different parts of the molecule—the quinazoline core, the linker, and the terminal functional groups—is essential for optimizing properties like target potency, selectivity, and pharmacokinetic profiles, all of which are critical for developing effective chemical probes and potential therapeutic agents. acs.org
Computational and Theoretical Chemistry Applied to 2 Chloro 4 Trifluoromethyl Quinazoline
Electronic Structure and Bonding Analysis
Analysis of the electronic structure and bonding is fundamental to understanding the chemical behavior of 2-Chloro-4-(trifluoromethyl)quinazoline. Computational methods offer a window into the molecule's ground state properties, orbital interactions, and spectroscopic characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the ground-state geometries and electronic properties of quinazoline (B50416) derivatives. nih.gov For molecules like this compound, calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-31G* or 6-31+G* to achieve a balance between accuracy and computational cost. nih.govnih.gov These calculations yield optimized molecular geometries and a wealth of electronic data.
DFT studies on related quinazolinone Schiff bases have been used to calculate key quantum chemical descriptors. nih.gov Applying a similar methodology to this compound would allow for the determination of its fundamental properties, which are critical for predicting its stability and reactivity.
Table 1: Representative DFT-Calculated Ground State Properties for a Quinazoline Scaffold This table is illustrative, based on typical parameters calculated for related quinazoline derivatives.
| Property | Description | Typical Calculated Value Range |
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized, lowest-energy state. | Varies based on molecule size |
| Dipole Moment (Debye) | A measure of the net molecular polarity arising from charge distribution. | 2.0 - 5.0 D |
| Ionization Potential (eV) | The energy required to remove an electron from the molecule. | 7.0 - 9.0 eV |
| Electron Affinity (eV) | The energy released when an electron is added to the molecule. | 1.0 - 3.0 eV |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability and chemical reactivity. scielo.br
For this compound, the presence of two strong electron-withdrawing groups (the chloro group at C2 and the trifluoromethyl group at C4) is expected to significantly lower the energy of the LUMO. This makes the quinazoline ring highly electron-deficient and susceptible to nucleophilic attack. DFT calculations on the precursor 2,4-dichloroquinazoline (B46505) have shown that the LUMO has a higher coefficient on the C4 carbon atom compared to the C2 position. nih.gov This higher coefficient indicates that C4 is the more electrophilic center, making it the preferred site for nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This theoretical prediction aligns with extensive experimental evidence showing regioselective substitution at the 4-position of 2,4-dichloroquinazolines. mdpi.com
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F) from first principles. researchgate.net The process involves first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)) and then performing the NMR calculation with a functional and basis set known to provide accurate shift predictions (e.g., WP04/6-311++G(2d,p)). github.io The inclusion of solvent effects via a model like the Polarizable Continuum Model (PCM) is often necessary to achieve good agreement with experimental spectra. github.io For this compound, predicting the ¹⁹F NMR chemical shift is particularly important for characterization, and computational studies on other fluorinated molecules have demonstrated the utility of these methods. nih.govuni-muenchen.de
Mass Spectrometry: While experimental mass spectrometry provides the mass-to-charge ratio of the molecular ion and its fragments, computational tools can predict the fragmentation patterns under conditions like electron ionization (EI). nist.gov Programs such as Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can generate a predicted EI-mass spectrum from a chemical structure. nih.gov This tool models fragmentation likelihoods and can be used to help identify unknown compounds by comparing the predicted spectrum to experimental data, especially when reference spectra are unavailable. nih.gov
Reaction Mechanism Investigations and Transition State Analysis
Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by mapping potential energy surfaces and characterizing transition states. A key reaction involving the this compound scaffold is nucleophilic aromatic substitution (SNAr).
Studies on the closely related 2,4-dichloroquinazoline provide significant insight. mdpi.com DFT calculations have been used to model the nucleophilic attack of an amine at both the C2 and C4 positions. nih.govmdpi.com These investigations consistently show that the activation energy for the transition state corresponding to attack at C4 is lower than that for attack at C2. nih.gov This theoretical result provides a quantitative explanation for the experimentally observed regioselectivity, where nucleophiles preferentially displace the chlorine atom at the 4-position. mdpi.com Such analyses are critical for understanding and predicting the outcome of synthetic routes that use this compound as an intermediate for further functionalization.
Conformational Analysis and Molecular Dynamics Simulations
While this compound itself is a relatively rigid molecule, it often serves as a core scaffold in the design of larger, more flexible molecules, such as enzyme inhibitors. nih.gov In these cases, conformational analysis and molecular dynamics (MD) simulations are essential for understanding their behavior in a biological environment.
MD simulations model the atomic motions of a system over time, providing detailed information about the conformational flexibility of a ligand and the stability of its interactions with a biological target, such as a protein receptor. mdpi.com These simulations are typically performed using force fields like AMBER or GROMOS. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand in the binding pocket, researchers can assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov MD simulations on quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) have been used to confirm the stability of key hydrogen bonding interactions and to calculate binding free energies, which can be correlated with experimental inhibitory activity. nih.govsemanticscholar.org
Table 2: Typical Parameters for a Molecular Dynamics Simulation Setup This table is illustrative of a general setup for a ligand-protein complex, based on studies of quinazoline derivatives.
| Parameter | Description | Typical Implementation |
| Force Field | Set of parameters to describe the potential energy of the system. | AMBER99SB-ILDN (protein), GAFF (ligand) |
| Water Model | Explicit model for solvent molecules. | TIP3P |
| System Solvation | Placement of the complex in a periodic box of solvent. | Rectangular box with 10 Å buffer |
| Neutralization | Addition of counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system charge. | As needed |
| Simulation Time | Duration of the simulation to sample molecular motions. | 50 - 100 nanoseconds |
| Analysis | Key metrics extracted from the simulation trajectory. | RMSD, RMSF, Hydrogen Bond Occupancy |
In Silico Approaches to Structure-Activity Relationships (SAR) for Compound Design
In silico methods are integral to modern drug discovery for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective compounds. The this compound scaffold is a valuable starting point for medicinal chemistry efforts.
The trifluoromethyl (CF₃) group is often incorporated into bioactive molecules because it can improve metabolic stability, membrane permeation, and binding affinity. nih.gov SAR studies on various quinazoline derivatives have shown that substitutions on the core ring system significantly impact biological activity. acs.orgnih.gov
Molecular docking is a primary in silico tool used to predict how a ligand binds to the active site of a protein. mdpi.com For quinazoline derivatives targeting protein kinases like EGFR, docking studies help identify crucial interactions, such as hydrogen bonds with key amino acid residues (e.g., Met793 in EGFR). nih.gov The predicted binding affinities (docking scores) can be used to prioritize which novel derivatives to synthesize and test. nih.gov By computationally evaluating a series of virtual compounds based on the this compound scaffold, researchers can build robust SAR models that link specific structural modifications to changes in predicted binding affinity and, ultimately, biological activity. nih.govnih.gov This iterative process of computational design, synthesis, and biological testing accelerates the discovery of new therapeutic agents. nih.gov
Molecular Docking and Ligand-Receptor Interaction Profiling (Theoretical Binding Modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate its theoretical binding modes within the active sites of various protein targets. While specific docking studies for this exact compound are not extensively documented in public literature, the known interactions of its constituent functional groups allow for the formulation of hypothetical binding profiles with relevant biological targets, such as protein kinases.
The quinazoline scaffold is a well-established pharmacophore known to interact with the ATP-binding site of numerous kinases. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for inhibitory activity. For instance, in studies of similar 4-anilinoquinazoline (B1210976) derivatives, the quinazoline nitrogen (N-1) consistently acts as a hydrogen bond acceptor with a backbone NH of a key amino acid residue in the hinge region (e.g., methionine in EGFR and VEGFR-2). nih.gov
The 4-(trifluoromethyl) group is of particular interest due to its strong electron-withdrawing nature and its potential to engage in various non-covalent interactions. The trifluoromethyl group can enhance the binding affinity of a ligand to its target protein and improve its metabolic stability and membrane permeability. nih.gov It can participate in hydrophobic interactions and potentially form hydrogen bonds, further stabilizing the ligand-receptor complex. nih.gov Docking studies on related compounds have shown that substituents at this position can project into a hydrophobic pocket within the active site, and the trifluoromethyl group would be well-suited to occupy such a pocket.
A theoretical molecular docking of this compound into a generic kinase active site would likely predict the following key interactions:
Hydrogen Bonding: The N-1 of the quinazoline ring forming a hydrogen bond with the backbone amide of a hinge region residue.
Hydrophobic Interactions: The quinazoline ring itself and the trifluoromethyl group engaging in hydrophobic interactions with nonpolar residues in the active site.
Halogen Bonding: The 2-chloro group potentially forming a halogen bond with a Lewis basic atom (e.g., a backbone carbonyl oxygen) in the protein.
These theoretical interactions are summarized in the table below.
| Interaction Type | Moiety of this compound | Potential Interacting Residues in a Kinase Active Site |
| Hydrogen Bond | Quinazoline N-1 | Hinge region backbone amide (e.g., Met, Cys) |
| Hydrophobic | Quinazoline ring, Trifluoromethyl group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Halogen Bond | 2-Chloro group | Backbone carbonyl oxygen |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are important for activity, thereby guiding the design of more potent analogues.
While a specific QSAR model for a series of compounds centered solely on this compound is not available, general QSAR principles derived from broader studies on quinazoline derivatives can be applied. QSAR studies on various classes of quinazoline-based inhibitors have identified several key descriptors that influence their biological activity. These descriptors often include:
Electronic Properties: The electronic nature of the substituents on the quinazoline ring significantly impacts activity. The Hammett constant (σ) is a common descriptor used to quantify the electron-donating or electron-withdrawing nature of a substituent. The presence of the electron-withdrawing 2-chloro and 4-(trifluoromethyl) groups would be a significant parameter in any QSAR model.
Hydrophobicity: The lipophilicity of the molecule, often described by the partition coefficient (logP), is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. The trifluoromethyl group is known to increase lipophilicity. nih.gov
Steric Properties: The size and shape of the substituents, described by parameters such as molar refractivity (MR) or Taft steric parameters (Es), are critical for ensuring a proper fit within the binding site.
A hypothetical QSAR study on a series of analogues of this compound might involve systematically modifying the substituents at various positions on the quinazoline ring and correlating these changes with biological activity. For instance, replacing the 2-chloro group with other halogens (F, Br, I) or small alkyl groups could be explored. Similarly, modifications to the trifluoromethyl group, or its replacement with other electron-withdrawing moieties, would provide valuable data for a QSAR model.
The general findings from QSAR studies on quinazoline derivatives suggest that a balance of electronic, hydrophobic, and steric properties is necessary for optimal activity. frontiersin.org The combination of a halogen at the 2-position and a potent electron-withdrawing group like trifluoromethyl at the 4-position, as seen in this compound, represents a promising starting point for the design of inhibitors targeting various enzymes.
Below is a table summarizing the key physicochemical properties of the substituents in this compound that would be relevant for a QSAR model.
| Substituent | Position | Physicochemical Properties |
| Chloro | 2 | Electron-withdrawing, Moderate hydrophobicity, Potential for halogen bonding. |
| Trifluoromethyl | 4 | Strongly electron-withdrawing, High hydrophobicity, Can participate in hydrogen bonding. |
Future Research Directions and Emerging Methodologies
Innovation in Sustainable and Atom-Economical Synthetic Approaches
The synthesis of quinazoline (B50416) derivatives has traditionally relied on multi-step procedures that often involve harsh reaction conditions and the use of stoichiometric, and sometimes hazardous, reagents. The future of synthesizing 2-Chloro-4-(trifluoromethyl)quinazoline and its analogues lies in the adoption of green chemistry principles to develop sustainable and atom-economical processes. nih.gov
Furthermore, improving the atom economy—the measure of how many atoms from the starting materials are incorporated into the final product—is a critical goal. rsc.org Methodologies that utilize catalytic amounts of reagents and generate minimal byproducts are highly desirable. The use of flow chemistry, where reagents are continuously pumped through a reactor, could enable better control over reaction parameters, improve safety, and allow for scalable, efficient production.
| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Catalysis | Stoichiometric reagents, heavy metal catalysts | Organocatalysis, reusable solid-supported catalysts, biocatalysis | Reduced metal contamination, lower cost, catalyst recyclability |
| Solvent Use | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free conditions | Reduced environmental impact, improved safety |
| Process | Multi-step batch synthesis | One-pot multi-component reactions (MCRs), continuous flow synthesis | Higher efficiency, reduced waste, better scalability and control |
| Atom Economy | Often low due to protecting groups and stoichiometric byproducts | High, through direct C-H functionalization and catalytic cycles | Maximized incorporation of starting materials into the final product |
Exploration of Novel Reactivity Patterns and Selective Derivatizations
The 2-chloro substituent in this compound is a versatile handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. While this reactivity is well-established, future research will likely focus on exploring more novel and selective transformations. The trifluoromethyl group at the 4-position significantly influences the electronic properties of the quinazoline ring, which can be harnessed for unique reactivity. nih.gov
A key area for exploration is the development of advanced cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C2 position. These methods would enable the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through traditional nucleophilic substitution, opening doors to a wider diversity of derivatives.
Another emerging frontier is the direct C–H functionalization of the quinazoline core. researchgate.net Developing methodologies to selectively activate and modify specific C–H bonds on the benzene (B151609) portion of the molecule would be a significant step forward. This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. researchgate.net The electronic influence of the existing chloro and trifluoromethyl groups could be exploited to direct this regioselectivity, allowing for the synthesis of previously inaccessible isomers.
| Derivatization Strategy | Target Position | Potential Reagents/Catalysts | Anticipated Outcome |
|---|---|---|---|
| Advanced Cross-Coupling | C2 | Palladium or Nickel catalysts with boronic acids, alkynes, or amines | Access to diverse aryl, alkyl, and amino-substituted quinazolines |
| Direct C-H Amination | Benzene Ring (e.g., C5, C6, C7, C8) | Rhodium or Iridium catalysts with amine sources | Selective introduction of amino groups without pre-functionalization |
| Photoredox Catalysis | C2 or Benzene Ring | Visible-light photocatalysts (e.g., Ru, Ir complexes) | Novel radical-based transformations under mild conditions |
| Selective Halogenation | Benzene Ring | Electrophilic halogenating agents with directing groups | Creation of new handles for further functionalization |
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The rational design of novel this compound derivatives for specific applications, particularly in medicinal chemistry and materials science, will increasingly rely on the synergy between computational and experimental techniques. nih.gov In silico methods can significantly accelerate the discovery and optimization process by predicting molecular properties and guiding synthetic efforts. nih.gov
Density Functional Theory (DFT) calculations are powerful tools for understanding the electronic structure and reactivity of the molecule. mdpi.com These calculations can predict the most likely sites for electrophilic or nucleophilic attack, explain the regioselectivity of reactions, and help in designing more efficient synthetic routes. mdpi.com For instance, DFT can elucidate the activation energies for different reaction pathways, allowing chemists to choose the most favorable conditions. mdpi.com
For drug discovery applications, molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable. nih.gov By modeling the interaction of potential derivatives with biological targets, such as protein kinases or enzymes, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and efficacy. nih.govcolab.ws This computational pre-screening saves significant time and resources compared to traditional trial-and-error synthesis and testing.
The integration of artificial intelligence (AI) and machine learning with high-throughput experimental screening represents the next wave of innovation. figshare.com Machine learning models can be trained on existing experimental data to predict the properties and activities of new, untested molecules, further refining the rational design process and uncovering non-obvious structure-activity relationships.
| Methodology | Application in Research | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Predicting reaction outcomes and mechanisms | Electron density distribution, reaction energy barriers, regioselectivity |
| Molecular Docking | Virtual screening for drug discovery | Binding modes, protein-ligand interactions, binding affinity scores |
| QSAR (Quantitative Structure-Activity Relationship) | Optimizing lead compounds | Correlation between chemical structure and biological activity |
| High-Throughput Screening (HTS) | Rapid experimental testing of compound libraries | Identification of active "hit" compounds from large collections |
| Artificial Intelligence (AI)/Machine Learning | Predictive modeling and de novo design | Property prediction, identification of novel scaffolds, optimization of synthetic routes |
Q & A
Q. What are the common synthetic routes for 2-chloro-4-(trifluoromethyl)quinazoline and its derivatives?
Methodological Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives or coupling reactions with halogenated intermediates. For example:
- Cyclocondensation : Reacting 2-aminobenzamide derivatives with trifluoromethyl-containing acyl chlorides under basic conditions .
- Chlorination : Post-synthetic introduction of chlorine at the 2-position via phosphorus oxychloride (POCl₃) or other chlorinating agents .
- Modular assembly : Combining pre-functionalized pyrimidine or benzene rings with trifluoromethyl groups, followed by cyclization (e.g., using ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate as a precursor) .
Q. How is HPLC used to characterize and quantify this compound derivatives?
Methodological Answer: Reverse-phase HPLC with UV detection (e.g., at 254 nm) is commonly employed. Key parameters include:
- Column : C18 stationary phase with a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) .
- Validation : Recovery rates of 98–103% and RSD <1.2% ensure precision, as demonstrated for structurally related trifluoromethylated benzoic acids .
- Applications : Purity assessment, stability studies, and quantification in reaction mixtures.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the trifluoromethyl group into quinazoline scaffolds?
Methodological Answer: The trifluoromethyl group is often introduced via:
- Electrophilic trifluoromethylation : Using reagents like Umemoto’s reagent or Togni’s reagent under catalytic conditions (e.g., Cu(I)/ligand systems) .
- Nucleophilic substitution : Reacting chlorinated intermediates with trifluoromethyl copper complexes .
- Microwave-assisted synthesis : Enhances yield and reduces reaction time (e.g., from 12 hours to 30 minutes in thiazole-based analogs) .
Optimization factors : Temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst loading (5–10 mol%) .
Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?
Methodological Answer:
- Positional effects : The 2-chloro group enhances electrophilicity, facilitating interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Trifluoromethyl role : Improves metabolic stability and lipophilicity (LogP ~2.3–2.8), as seen in antitumor derivatives with IC₅₀ values of 10–15 µM .
- Case study : Substitution at the 4-position with phenyl groups increases antiviral activity (IC₅₀ = 12 µM) compared to non-substituted analogs .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Structural validation : Confirm compound identity via X-ray crystallography (e.g., resolving tautomerism in quinazolinones) .
- Meta-analysis : Compare IC₅₀ trends across derivatives; e.g., electron-withdrawing groups (Cl, CF₃) correlate with enhanced kinase inhibition .
Q. What strategies enhance the pharmacokinetic properties of quinazoline-based compounds?
Methodological Answer:
- Prodrug design : Esterification of carboxyl groups (e.g., ethyl esters) improves oral bioavailability .
- Fluorine incorporation : Trifluoromethyl groups reduce CYP450-mediated metabolism, extending half-life .
- Solubility enhancement : Co-crystallization with succinic acid or PEG-based formulations .
Experimental Design & Data Analysis
Q. How to design experiments to evaluate the electrochemical behavior of this compound derivatives?
Methodological Answer:
- Cyclic voltammetry : Use a three-electrode system (glassy carbon working electrode) in anhydrous acetonitrile with 0.1 M TBAPF₆ as the electrolyte.
- DFT calculations : Model redox potentials and electron density distribution (e.g., ferrocenyl-substituted quinazolinones show one-electron oxidation at +0.45 V vs. Ag/AgCl) .
- Applications : Correlate electrochemical stability with in vivo redox activity .
Q. How to analyze crystallographic data for quinazoline derivatives to inform structure-activity relationships (SAR)?
Methodological Answer:
- X-ray diffraction : Resolve bond angles and packing interactions (e.g., hydrogen bonds between Cl and NH groups stabilize bioactive conformations) .
- Software tools : Use SHELX for structure refinement and Mercury for visualization .
- SAR insights : Planar quinazoline cores favor intercalation into DNA or enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
